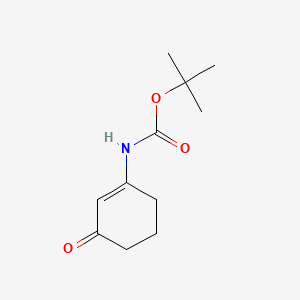

N-Boc-3-amino-2-cyclohexenone

Description

Significance of Cyclohexenone Scaffolds in Organic Synthesis

Cyclohexenone scaffolds are fundamental six-membered ring structures that are integral to a vast array of natural products and pharmaceutically active molecules. chemimpex.com Their prevalence in bioactive compounds, such as certain antibiotics and anti-tumor agents, makes them highly valuable targets for organic chemists. acs.org The convergent synthesis of these carbocyclic scaffolds is a significant focus in medicinal chemistry, as they often form the core of complex molecular architectures. sigmaaldrich.com

The synthetic utility of cyclohexenones stems from the multiple reactive sites they possess, including a ketone and a carbon-carbon double bond. This functionality allows for a variety of chemical transformations, such as Michael additions, aldol (B89426) condensations, and cycloadditions, enabling the construction of more elaborate and stereochemically complex structures. chemimpex.com The development of methods to synthesize and functionalize cyclohexenone derivatives is crucial for accessing new chemical space and developing novel therapeutic agents. sigmaaldrich.combeilstein-journals.org

Strategic Importance of N-Boc Protection in Amine Functionality

In organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and natural products, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. chemsrc.comrsc.org

The strategic importance of N-Boc protection lies in its unique stability and cleavage characteristics. The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. chemicalbook.comresearchgate.net However, it can be easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine when desired. nih.govresearchgate.net This reliable "on-off" capability allows for precise control over the reactivity of the amine functionality during a synthetic sequence. nih.gov The introduction of the Boc group, typically using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), is an efficient and high-yielding process, making it a cornerstone of modern peptide synthesis, natural product synthesis, and medicinal chemistry. chemicalbook.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-oxocyclohexen-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h7H,4-6H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRSWFSXNWMACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Boc 3 Amino 2 Cyclohexenone and Its Precursors

Preparation of 3-Amino-2-cyclohexen-1-one (B1266254) as a Central Intermediate

The compound 3-amino-2-cyclohexen-1-one serves as a crucial intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. clockss.orgacs.org Its preparation is a key step towards obtaining N-Boc-3-amino-2-cyclohexenone.

A primary and widely utilized method for synthesizing 3-amino-2-cyclohexen-1-one involves the condensation reaction of 1,3-cyclohexanedione (B196179) with an ammonia (B1221849) source. acs.org This reaction is a classic example of enamine formation from a β-dicarbonyl compound. The readily available 1,3-cyclohexanedione is treated with ammonium (B1175870) acetate (B1210297) to yield the desired enaminone. clockss.org Alternative ammonia sources, such as ammonia in benzene (B151609) with azeotropic removal of water, have also been successfully employed. acs.org

The reaction can be generalized to other primary amines and 1,3-dione derivatives. For instance, the reaction of 1,3-cyclohexanedione with morpholine (B109124) in refluxing benzene using a Dean-Stark trap for water removal yields 3-morpholino-2-cyclohexen-1-one. prepchem.com This highlights the versatility of the condensation approach for generating a variety of substituted enaminones.

| Reactants | Product | Reference |

| 1,3-Cyclohexanedione, Ammonium Acetate | 3-Amino-2-cyclohexen-1-one | clockss.org |

| 1,3-Cyclohexanedione, Ammonia | 3-Amino-2-cyclohexen-1-one | acs.org |

| 1,3-Cyclohexanedione, Morpholine | 3-Morpholino-2-cyclohexen-1-one | prepchem.com |

The efficiency of the condensation reaction to form 3-amino-2-cyclohexen-1-one and its derivatives is highly dependent on the reaction conditions. Temperature plays a crucial role; for example, the synthesis of 3-substituted 7,8-dihydroquinolin-5(6H)-ones from 3-amino-2-cyclohexen-1-one and vinamidinium salts showed that higher temperatures (80 °C) were necessary for certain substrates. clockss.org

Reagent stoichiometry is another critical factor. In the aforementioned quinolone synthesis, using a 3.0 equivalent of sodium methoxide (B1231860) as a base was found to be optimal. clockss.org The choice of base and its quantity can significantly influence the reaction outcome and yield. For instance, in the synthesis of β-amino ketones, alkaline Al2O3 was used as a catalyst, and the optimal amount was determined to be 1 gram for a 12 mmol scale reaction, leading to a 98% yield in 2 hours. asianpubs.org In the absence of the catalyst, the reaction took 26 hours to achieve a 78% yield. asianpubs.org

| Reaction | Optimized Condition | Outcome | Reference |

| Quinolinone Synthesis | 80 °C, 3.0 equiv. NaOMe | Improved yields for specific substrates | clockss.org |

| β-Amino Ketone Synthesis | 1g alkaline Al2O3 | 98% yield in 2 hours | asianpubs.org |

Condensation Reactions from 1,3-Cyclohexanedione Derivatives

Stereoselective and Enantioselective Synthesis Approaches to Cyclohexenone Systems

The development of stereoselective and enantioselective methods for the synthesis of cyclohexenone derivatives is of great importance due to the prevalence of this structural motif in biologically active molecules. beilstein-journals.orgacs.orgresearchgate.net

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclohexenones. acs.orgresearchgate.netresearchgate.net Ene-reductases, such as OPR3 and YqjM, have been employed for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones, yielding chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivities (up to >99% ee). acs.orgresearchgate.net This biocatalytic approach offers an efficient route to valuable quaternary stereocenters. acs.orgresearchgate.net

Transition-metal catalysis has also been explored. For instance, a Rh(I)-catalyzed stereoselective desymmetrization of 2-alkynylbenzaldehyde-tethered cyclohexadienones has been developed to construct complex polycyclic systems with five contiguous stereocenters. researchgate.net

Another approach involves a cascade inter–intramolecular double Michael strategy for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org This method, utilizing aqueous KOH and a phase transfer catalyst, generally results in complete diastereoselectivity. beilstein-journals.org

| Reaction | Key Feature | Outcome | Reference |

| Phenyl Pyruvate + Enone | Solvent-dependent stereoselectivity | anti or syn/anti mixture | acs.org |

| Curcumin + Arylidenemalonate | Cascade double Michael addition | Complete diastereoselectivity | beilstein-journals.org |

Asymmetric Catalysis in Cyclohexenone Formation

N-Boc Protection of 3-Amino-2-cyclohexen-1-one and Related Amino Ketones

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. organic-chemistry.orgresearchgate.netjk-sci.com The N-Boc protection of 3-amino-2-cyclohexen-1-one is a critical step in its utilization as a building block for more complex molecules.

The standard procedure for N-Boc protection involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgjk-sci.com Common bases include triethylamine (B128534) or sodium bicarbonate, and the reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF), water, or acetonitrile. jk-sci.comfishersci.co.uk The process is generally efficient, providing high yields of the N-Boc protected product. fishersci.co.uk For instance, the Boc protection of (S)-2-aminocyclohexanone is achieved using Boc₂O and a base like triethylamine.

Catalytic methods for N-Boc protection have also been developed to enhance efficiency and chemoselectivity. Iodine has been used as a catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org Another efficient catalyst system is perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), which also operates under solvent-free conditions. organic-chemistry.org

| Amine Substrate | Reagents | Catalyst | Reference |

| General Amines | Boc₂O, Base | None | jk-sci.comfishersci.co.uk |

| General Amines | Boc₂O | Iodine | organic-chemistry.org |

| General Amines | Boc₂O | HClO₄–SiO₂ | organic-chemistry.org |

General Strategies for Carbamate (B1207046) Formation

The formation of a carbamate, specifically the N-Boc derivative, is a fundamental protection strategy for the amino group. organic-chemistry.org This transformation converts the nucleophilic amine into a less reactive amide, preventing it from undergoing unwanted side reactions. organic-chemistry.orglibretexts.org The most common and effective method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org

The reaction is typically performed under basic conditions, either aqueous or anhydrous, to facilitate the nucleophilic attack of the amine on the Boc anhydride. organic-chemistry.orgcommonorganicchemistry.com The tert-butyl carbonate anion formed is a good leaving group, and the subsequent breakdown into carbon dioxide and tert-butanol (B103910) drives the reaction to completion. commonorganicchemistry.com A variety of bases can be employed, and catalytic amounts of reagents like iodine or perchloric acid adsorbed on silica gel have been shown to promote the reaction efficiently, even under solvent-free conditions. organic-chemistry.org Alternative reagents for Boc protection include active esters and derivatives like Boc-N₃, though Boc₂O remains the most widely used due to its high reactivity and the benign nature of its byproducts. organic-chemistry.org

Several approaches have been developed to synthesize carbamates, avoiding hazardous reagents like phosgene. researchgate.netnih.gov One notable method involves a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide, often facilitated by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). nih.govorganic-chemistry.orgacs.org This method is mild and efficient for generating N-alkyl carbamates. acs.org Another innovative approach uses a Curtius rearrangement of an acyl azide (B81097) intermediate, which can be generated from a carboxylic acid. Trapping the resulting isocyanate with an alcohol yields the desired carbamate. organic-chemistry.orgacs.org

Table 1: Selected Reagents and Conditions for Boc-Protection of Amines

| Reagent | Typical Conditions | Notes | Citations |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, triethylamine, DBU), solvent (e.g., THF, CH₂Cl₂, H₂O/dioxane) | Most common method; byproducts are CO₂ and tert-butanol. commonorganicchemistry.com | organic-chemistry.orgcommonorganicchemistry.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Catalytic Iodine, solvent-free, room temperature | An efficient and practical protocol for various aryl and aliphatic amines. | organic-chemistry.org |

| Amine, CO₂, Alkyl Halide | Cs₂CO₃, TBAI, DMF | Mild, one-pot, three-component coupling method. acs.org | nih.govorganic-chemistry.orgacs.org |

| Acyl Azide (from Carboxylic Acid) | DPPA or (Boc)₂O/NaN₃, then alcohol | Involves in-situ formation of an isocyanate via Curtius rearrangement. organic-chemistry.org | organic-chemistry.orgacs.org |

Selective Protection in Multistep Synthetic Sequences

In the context of complex organic synthesis, the selective protection of functional groups is paramount. libretexts.org The amino group is particularly reactive towards a wide array of reagents, necessitating its protection to achieve desired chemical transformations elsewhere in the molecule. libretexts.org The Boc group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions. organic-chemistry.org

This stability allows for an orthogonal protecting group strategy, where multiple functional groups can be masked with protectors that are removed under different conditions. organic-chemistry.org For instance, a molecule might contain a Boc-protected amine (acid-labile) and a Fmoc-protected amine (base-labile). This allows for the selective deprotection and reaction of one amine while the other remains protected. organic-chemistry.org

The synthesis of this compound is a classic example of where such protection is crucial. Once the amine is protected as a carbamate, its nucleophilicity is significantly reduced. libretexts.org This allows for selective reactions at other sites of the cyclohexenone ring, such as electrophilic or nucleophilic additions to the enone system, without interference from the amino group. The Boc group can then be reliably removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to regenerate the free amine for subsequent synthetic steps. nih.gov This strategic use of protection and deprotection is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. wiley.com

Innovative Synthetic Techniques

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of chemical reactions. These innovations, including microwave-assisted synthesis, catalyst-free conditions, and continuous-flow procedures, are highly applicable to the synthesis of this compound and its N-Boc-β-amino ketone relatives.

Microwave-Assisted Organic Synthesis of Cyclohexenone Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. ugm.ac.idsemanticscholar.org The synthesis of cyclohexenone derivatives, often achieved through condensation reactions, can be significantly enhanced by microwave irradiation. nih.govresearchgate.net For example, the Claisen-Schmidt or aldol (B89426) condensation reactions used to form the cyclohexenone core can be performed in minutes under microwave heating, compared to several hours required for conventional methods. ugm.ac.idsemanticscholar.org

Research has demonstrated the synthesis of dibenzylidenecyclohexanone derivatives via a crossed aldol condensation of benzaldehyde (B42025) and cyclohexanone (B45756) with a NaOH catalyst, achieving yields of 93-100% in just 2 minutes under microwave irradiation. ugm.ac.id Similarly, other substituted cyclohexenones have been prepared from chalcones and ethyl acetoacetate (B1235776) with enhanced reaction rates and improved yields using either solution-phase or solvent-free dry media conditions under microwave irradiation. raco.cat These findings underscore the efficiency of MAOS as an eco-friendly and rapid method for synthesizing cyclohexenone scaffolds. semanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Cyclohexenone Derivatives

| Reaction Type | Method | Reaction Time | Yield | Citation |

|---|---|---|---|---|

| Aldol Condensation | Stirring | 2-8 hours | 82-98% | semanticscholar.org |

| Aldol Condensation | Microwave (MAOS) | 2 minutes | 93-100% | ugm.ac.idsemanticscholar.org |

| Michael Addition | Conventional | 10-40 hours | - | researchgate.net |

| Michael Addition | Microwave (MM) | 1-5 minutes | Improved | researchgate.netraco.cat |

Catalyst-Free and Solvent-Free Reaction Conditions

In line with the principles of green chemistry, there is a growing interest in developing synthetic routes that minimize or eliminate the use of catalysts and solvents. Several procedures for synthesizing enaminones and β-amino ketones have been reported that operate under these conditions. A simple and direct method involves the condensation of 1,3-dicarbonyl compounds with primary or secondary amines in ethanol (B145695) at room temperature without any catalyst, though this may require long reaction times. ijcce.ac.ir

More efficient methods have been developed. For instance, the conjugate addition of amines to α,β-unsaturated carbonyl compounds can be achieved under solvent-free conditions, sometimes with the aid of ultrasound, to produce β-amino ketones in high yields. organic-chemistry.orgresearchgate.net One study reports an ultrasound-assisted, catalyst-free synthesis of β-amino-α,β-unsaturated esters and ketones in an aqueous medium, using ammonium hydroxide (B78521) as the nitrogen source, achieving quantitative yields. researchgate.net Another approach utilizes silica nanoparticles as a recyclable heterogeneous catalyst under solvent-free microwave conditions for the one-pot, three-component synthesis of β-amino ketones, offering high yields and a clean reaction profile. rasayanjournal.co.in

Continuous-Flow Procedures for N-Boc-β-Amino Ketones

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and efficiency. This technology has been successfully applied to the multistep synthesis of N-Boc-β-amino ketones. researchgate.netresearchgate.net A notable procedure starts from α,β-unsaturated ketones and proceeds through a two-step sequence within a continuous-flow reactor system. researchgate.netresearchgate.net

In the first step, the α,β-unsaturated ketone undergoes β-azidation. researchgate.netresearchgate.net The reaction mixture is then directly passed into a second reactor for the subsequent reduction of the azido (B1232118) group and the concurrent protection of the newly formed amine with di-tert-butyl dicarbonate (Boc₂O). researchgate.netresearchgate.net This integrated flow process minimizes waste by reducing the need for isolation and purification of intermediates and allows for efficient use of reagents and solvents. researchgate.netresearchgate.net Another sustainable flow process involves the acid-catalyzed hydration of N-Boc-2-azetines to produce β-aminocarbonyls, featuring an inline liquid-liquid separator that allows for the recycling of both the solvent and the acidic aqueous phase. rsc.orgrsc.org These flow protocols represent a modern, waste-minimized approach to synthesizing valuable N-Boc protected β-amino ketone building blocks. researchgate.netrsc.org

Table 3: Representative Continuous-Flow Synthesis of an N-Boc-β-Amino Ketone

| Step | Reagents | Conditions | Outcome | Citation |

|---|---|---|---|---|

| 1. β-Azidation | α,β-Unsaturated Ketone, TMSN₃, Amberlyst-F Resin | Flow rate: 1.5 mL/min, 60 °C | Formation of β-azido ketone intermediate | researchgate.net |

| 2. Reduction/Protection | HCOOH, Pd/Al₂O₃, Boc₂O | Flow through packed-bed reactor, AcOEt | Formation of N-Boc-β-amino ketone in ~80% yield | researchgate.net |

Chemical Reactivity and Transformative Potential of N Boc 3 Amino 2 Cyclohexenone

Reactions at the α,β-Unsaturated Carbonyl System

The conjugated system in N-Boc-3-amino-2-cyclohexenone is a prime site for various addition reactions. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Conjugate (Michael) Additions

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comresearchgate.net In this reaction, a nucleophile adds to the β-carbon of the cyclohexenone ring. libretexts.org A variety of nucleophiles, including enolates, amines, and thiols, can be employed in this transformation. masterorganicchemistry.com The reaction is typically carried out in the presence of a base, which serves to generate the nucleophilic species. masterorganicchemistry.com For instance, the reaction of this compound with a ketone in the presence of a base would lead to the formation of a new carbon-carbon bond at the β-position. ias.ac.inrsc.org

Table 1: Examples of Michael Acceptors and Donors

| Michael Acceptor | Michael Donor (Nucleophile) |

| α,β-Unsaturated Ketones | Enolates |

| α,β-Unsaturated Esters | Amines |

| α,β-Unsaturated Nitriles | Thiols |

| Nitroalkenes | Gilman Reagents |

This table provides examples of common Michael acceptors and the types of nucleophiles (Michael donors) that can react with them in a conjugate addition fashion. masterorganicchemistry.comresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

The double bond within the cyclohexenone ring of this compound can also participate in cycloaddition reactions, most notably the Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene with the double bond of the cyclohexenone (the dienophile) to form a new six-membered ring. The reactivity of cyclohexenone derivatives as dienophiles can be influenced by factors such as ring strain and substitution. nih.gov While cyclohexenone itself can be a reluctant dienophile requiring high temperatures, the presence of activating groups can facilitate the reaction. nih.gov The Diels-Alder reaction is a powerful tool for the construction of complex polycyclic systems. acs.orgrsc.org

Chemical Transformations Involving the N-Boc Protected Amine Functionality

The tert-butoxycarbonyl (Boc) protecting group on the amino functionality plays a crucial role in the synthetic utility of this compound. It masks the nucleophilicity of the amine, allowing for selective reactions at other parts of the molecule. The Boc group can be selectively removed under specific conditions, revealing the free amine for further functionalization.

Controlled N-Boc Deprotection Strategies

The removal of the Boc group is typically achieved under acidic conditions. fishersci.co.uk A common method involves the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2) or hydrochloric acid (HCl) in dioxane. fishersci.co.uksemanticscholar.orgresearchgate.net These conditions lead to the cleavage of the tert-butyl carbamate (B1207046) to release the free amine. fishersci.co.uk Alternative, milder methods for Boc deprotection have also been developed to accommodate acid-sensitive substrates. semanticscholar.orgresearchgate.netnih.gov These can include the use of Lewis acids like zinc bromide (ZnBr2) or thermolytic conditions. semanticscholar.orgnih.gov

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | CH2Cl2, Room Temperature | fishersci.co.uksemanticscholar.org |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate (B1210297), Room Temperature | fishersci.co.ukresearchgate.net |

| Zinc Bromide (ZnBr2) | CH2Cl2, Room Temperature | semanticscholar.org |

| Thermolysis | High Temperature (e.g., >100 °C) | nih.gov |

This table summarizes common reagents and conditions used for the removal of the N-Boc protecting group.

Post-Deprotection Functionalization: N-Alkylation and Acylation Reactions

Once the Boc group is removed to unveil the primary amine, this functionality can be readily modified through various reactions, including N-alkylation and N-acylation.

N-Alkylation: The resulting 3-amino-2-cyclohexenone can undergo N-alkylation to introduce alkyl groups onto the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination. acs.orgrsc.org Reductive amination involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. nih.govgoogle.com

N-Acylation: The free amine can also be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. nih.govresearchgate.net This reaction forms an amide bond and introduces an acyl group to the nitrogen.

Oxidative and Reductive Transformations of the Cyclohexenone Core

The cyclohexenone core of this compound can be subjected to a variety of oxidative and reductive transformations to further diversify its chemical structure.

Oxidation: The ketone functionality can be oxidized to introduce new functional groups. For example, Baeyer-Villiger oxidation using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA) can convert the cyclic ketone into a lactone (a cyclic ester). acs.org Other oxidation methods can lead to the formation of α-hydroxy ketones or other oxidized products. acs.orgorganic-chemistry.org In some cases, oxidation can lead to the opening of the ring to form ω-amino acids. acs.org

Reduction: The carbonyl group and the carbon-carbon double bond of the cyclohexenone ring can be selectively reduced. Catalytic hydrogenation, for instance, can reduce the double bond, and under more forcing conditions, may also reduce the ketone to an alcohol. rsc.org The choice of catalyst and reaction conditions determines the outcome of the reduction.

Applications of N Boc 3 Amino 2 Cyclohexenone in Complex Molecule Synthesis

Building Block for Nitrogen-Containing Heterocyclic Systems

The structure of N-Boc-3-amino-2-cyclohexenone makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. These systems are core scaffolds in many pharmaceuticals and natural products. The enamine and ketone functionalities within the molecule provide reactive sites for a range of cyclization reactions.

For instance, the vinylogous amide moiety can react with various electrophiles, leading to the formation of fused heterocyclic rings. Researchers have utilized this reactivity to construct complex polycyclic systems that are otherwise difficult to access. The Boc-protected amine can be deprotected and subsequently participate in cyclization reactions, further expanding the diversity of accessible heterocyclic structures.

Precursor in the Synthesis of Constrained Carbocyclic Amino Acids

Constrained carbocyclic amino acids are crucial components in the design of peptidomimetics and other biologically active molecules. Their rigid structures help to lock peptides into specific conformations, which can enhance their biological activity and stability. This compound serves as a key starting material for the synthesis of these valuable compounds.

The synthesis often involves stereoselective transformations of the cyclohexenone ring to introduce additional functional groups and control the stereochemistry of the final amino acid. For example, the double bond can be subjected to various addition reactions, and the ketone can be transformed into other functional groups, ultimately leading to the desired constrained carbocyclic amino acid. The synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids has been a subject of extensive review. nih.gov

Utility in the Construction of Natural Product Scaffolds and Analogs

The synthesis of natural products and their analogs is a significant area of organic chemistry, driven by the search for new therapeutic agents. This compound has proven to be a useful building block in this endeavor. nih.govmdpi.combeilstein-journals.org Its inherent chirality and functionality allow for the efficient construction of key fragments of complex natural products.

For example, the cyclohexene (B86901) core of this compound can be elaborated into the core structures of various alkaloids and other nitrogen-containing natural products. clockss.org The ability to control the stereochemistry during these transformations is critical for achieving the correct stereoisomer of the target natural product. The development of synthetic methods for nitrogen- and oxygen-bridged seven- to ten-membered carbocycles often utilizes such versatile starting materials. clockss.org

Contribution to Asymmetric Synthesis Methodologies

Asymmetric synthesis, the synthesis of a specific stereoisomer of a chiral compound, is of paramount importance in medicinal chemistry. This compound plays a significant role in the development and application of asymmetric synthesis methodologies. rsc.orguark.edursc.org

Role as a Chiral Substrate in Stereoselective Reactions

As a chiral molecule, this compound can be used as a substrate in stereoselective reactions to generate new stereocenters with a high degree of control. The existing stereocenter on the cyclohexenone ring can direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselection. This has been exploited in various transformations, including conjugate additions, aldol (B89426) reactions, and reductions, to produce highly enantioenriched products. acs.orgnih.gov

For example, the conjugate addition of nucleophiles to the enone system can proceed with high diastereoselectivity, influenced by the stereochemistry of the Boc-protected amino group. Similarly, reactions at the ketone carbonyl can also be highly stereoselective.

Design of Derived Compounds as Chiral Ligands or Organocatalysts

Beyond its use as a chiral substrate, this compound can be chemically modified to create novel chiral ligands and organocatalysts. These catalysts are then used to induce enantioselectivity in a wide range of chemical reactions. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. nih.govbeilstein-journals.org

The amino and ketone functionalities of this compound provide convenient handles for the attachment of other molecular fragments to create bidentate or multidentate ligands for metal-catalyzed reactions. Furthermore, the chiral scaffold can be incorporated into the design of purely organic molecules that can act as organocatalysts for various asymmetric transformations. beilstein-journals.orgacs.orgnih.govbeilstein-journals.orgresearchgate.net The synthesis of chiral 3-aminooxindoles, for instance, has been achieved with high enantioselectivity using catalysts derived from such versatile chiral building blocks. uevora.pt

Below is a table summarizing the application of derived compounds in asymmetric catalysis:

| Catalyst Type | Reaction Type | Product Class | Reference |

| Chiral Ligand | Copper-catalyzed Michael Addition | 3-Alkylcyclohexanones | nih.gov |

| Organocatalyst | Mannich Reaction | Chiral β-Amino Esters | acs.orgnih.gov |

| Organocatalyst | Aldol Reaction | 3-Hydroxyoxindoles | beilstein-journals.orgresearchgate.net |

Computational and Theoretical Investigations of N Boc 3 Amino 2 Cyclohexenone Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an essential tool for dissecting the intricate mechanisms of reactions involving N-Boc-3-amino-2-cyclohexenone. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), allow for the cost-effective and accurate modeling of large chemical systems. nih.gov These studies are crucial for understanding the step-by-step transformations at the molecular level.

For instance, in organocatalytic processes, DFT is used to map the entire catalytic cycle. This includes the initial formation of an enamine intermediate between the cyclohexenone substrate and a primary or secondary amine catalyst, a key step in many asymmetric reactions. nih.govias.ac.in Computational models can predict the activation energies for the formation of intermediates like carbinolamines, iminiums, and the final enamine, thereby identifying the rate-determining steps of the reaction. nih.gov

A prominent application of DFT is in the study of Michael additions, a fundamental carbon-carbon bond-forming reaction. researchgate.netscience.gov Theoretical calculations can model the nucleophilic attack of an enamine, derived from this compound, onto an electrophile such as a nitroalkene. researchgate.net By calculating the energy profiles of different reaction pathways, researchers can rationalize why certain products are formed over others. These computational explorations often complement experimental findings, providing a more complete mechanistic picture. nih.govresearchgate.net

Prediction and Analysis of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful predictive models for understanding the regioselectivity and stereoselectivity observed in reactions of this compound.

Electronic Structure Analysis via Fukui Indices and HOMO Localization

The regioselectivity of electrophilic or nucleophilic attack on this compound can be rationalized by analyzing its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The enamine's vinylogous amide character, with the nitrogen's lone pair in conjugation with the carbonyl group, significantly influences the electron distribution.

The HOMO is typically localized on the nucleophilic carbon atom (C2), making it the primary site for reaction with electrophiles. Conversely, the LUMO is centered on the electrophilic carbon atom (C3).

Fukui functions provide a more quantitative measure of reactivity at different atomic sites. researchgate.net These indices are derived from conceptual DFT and help to predict the most likely sites for nucleophilic, electrophilic, and radical attack. researchgate.net For a nucleophilic attack on the enaminone, the Fukui function ƒ+(r) is considered, while for an electrophilic attack, ƒ-(r) is the relevant index. Analysis of these indices can pinpoint the specific atoms most susceptible to reaction, thereby explaining the observed regioselectivity.

Transition State Analysis and Energy Profiles

The stereochemical outcome of a reaction is determined by the relative energies of the various possible transition states. rsc.org DFT calculations are instrumental in locating and characterizing these transition state structures, providing a quantitative basis for predicting which stereoisomer will be predominantly formed. rsc.orgacs.org

For example, in the proline-catalyzed aldol (B89426) reaction between a cyclohexanone (B45756) enamine and an aldehyde, several transition state models, such as the Zimmerman-Traxler model, can be computationally evaluated. rsc.orgacs.org These models consider the approach of the electrophile to the enamine from different faces (re/si), leading to different stereoisomers. nih.gov By calculating the activation energies (ΔG‡) for each pathway, the kinetically favored product can be identified.

Table 1: Illustrative Calculated Transition State Energies for a Model Aldol Reaction

| Transition State | Product Diastereomer | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Predicted Major Product |

| TS-anti-re | anti | 0.0 | Yes |

| TS-anti-si | anti | +2.5 | No |

| TS-syn-re | syn | +1.8 | No |

| TS-syn-si | syn | +3.1 | No |

Note: Data is hypothetical and for illustrative purposes, based on principles described in computational studies of similar systems. rsc.org

The lower activation energy for the TS-anti-re pathway indicates that the anti-diastereomer formed via this transition state is the kinetically preferred product. These calculations often reveal that steric repulsion and stabilizing hydrogen-bonding interactions are the key factors governing stereoselectivity. rsc.org

Elucidation of Catalyst-Substrate Interactions in Organocatalytic Systems

In organocatalysis, the precise interactions between the catalyst and this compound are fundamental to achieving high efficiency and stereoselectivity. Computational modeling provides a molecular-level view of these crucial interactions. nih.gov

In aminocatalysis, after the formation of the enamine from the cyclohexenone and a chiral amine catalyst (like a derivative of proline or a Cinchona alkaloid), the catalyst creates a specific chiral environment around the reactive site. rsc.orgnih.gov DFT studies can model the non-covalent interactions, such as hydrogen bonds and steric repulsions, within the catalyst-substrate-reagent complex during the transition state. researchgate.netnih.gov

For instance, in reactions co-catalyzed by an acid, computational models show how the acid activates the reaction partners and helps to form a closed, more rigid transition state geometry. nih.gov In bifunctional catalysts, such as those containing a thiourea (B124793) group and an amine, DFT calculations can demonstrate how the thiourea moiety activates the electrophile (e.g., a nitroalkene) through hydrogen bonding, while the amine group forms the enamine with the cyclohexenone. frontiersin.org This dual activation brings the reactants into close proximity in a highly organized, asymmetric fashion, leading to high enantioselectivity. frontiersin.org

By analyzing the geometries and energies of these transition state assemblies, researchers can understand how the catalyst controls the facial selectivity of the incoming electrophile, thus dictating the absolute configuration of the final product. nih.gov

Advanced Analytical Methodologies for Mechanistic and Stereochemical Elucidation in N Boc 3 Amino 2 Cyclohexenone Research

Chiral Chromatographic Techniques for Enantiomeric Purity Determination

In the synthesis of chiral molecules like N-Boc-3-amino-2-cyclohexenone, particularly when targeting a single enantiomer, the determination of enantiomeric excess (ee) is critical. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and reliable method for this purpose. researchgate.net The technique separates enantiomers based on the differential transient diastereomeric complexes they form with the chiral selector of the CSP.

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. For N-Boc protected amino ketones and related structures, polysaccharide-based chiral stationary phases, such as those coated or immobilized with derivatives of cellulose (B213188) or amylose, are highly effective. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral stationary phase.

Research on compounds structurally analogous to this compound provides insight into effective chromatographic conditions. For instance, the enantiomeric purity of β-amino esters and ketones is frequently determined using columns like Chiralpak AD-H or AS-H. mdpi.com The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, like isopropanol (B130326) or ethanol (B145695). The ratio of these solvents is optimized to balance resolution and analysis time. mdpi.com

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| N-Boc-β-amino ester | Chiralpak AD-H | n-hexane/isopropanol (95:5) | UV (254 nm) | mdpi.com |

| N-Boc-2-aminocyclohexanone | Chiralpak AD-H | hexane/isopropanol (90:10) | UV (215-220 nm) | |

| β-Amino ester (from Mannich reaction) | Chiralpak IC | hexane/isopropanol (80:20) | UV (254 nm) | acs.org |

| β-Amino ester | Chiralcel OD-H | hexane/isopropanol (90:10) | UV (220 nm) | |

| 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | Chiralpak AS-H | n-hexane/isopropanol (85:15) | UV (254 nm) | mdpi.com |

Advanced Spectroscopic Methods for Structural and Stereochemical Assignment

While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides primary information about the molecular framework, advanced 2D NMR techniques are essential for unambiguous assignment of all atoms and for elucidating stereochemical relationships. libretexts.org For this compound, these methods confirm connectivity and spatial relationships within the molecule.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the vinylic proton (H-2) and the adjacent methylene (B1212753) protons (H-4), as well as between the protons of the different methylene groups in the cyclohexene (B86901) ring (H-4, H-5, H-6).

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to. This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For example, it would definitively link the vinylic proton signal to the C-2 carbon signal and the various methylene proton signals to their corresponding carbon atoms (C-4, C-5, C-6). libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton. libretexts.org Key HMBC correlations for this compound would include:

Correlations from the Boc group's tert-butyl protons to the Boc carbonyl carbon.

Correlations from the NH proton to C-3 and C-2.

Correlations from the vinylic H-2 proton to the ketone carbonyl (C-1) and the amino-substituted carbon (C-3).

Correlations from the H-4 protons to C-2, C-3, C-5, and C-6, helping to confirm the ring structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is used to determine the relative stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. For derivatives of this compound, NOESY can be used to establish the cis or trans relationship between substituents on the cyclohexene ring. For example, in a reduced derivative, a NOE between a proton at C-3 and a proton at C-2 would suggest they are on the same face of the ring. rsc.org

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| COSY | ¹H-¹H scalar coupling correlations (2-3 bonds) | Confirms proton connectivity within the cyclohexenone ring. |

| HSQC | Direct ¹H-¹³C correlations (1 bond) | Assigns carbon signals based on proton assignments. |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Establishes the overall carbon framework, linking the Boc group and functional groups to the ring. libretexts.org |

| NOESY | ¹H-¹H through-space correlations | Determines relative stereochemistry in substituted derivatives. rsc.org |

Future Research Directions and Emerging Opportunities in N Boc 3 Amino 2 Cyclohexenone Chemistry

Development of Novel Synthetic Pathways

The current synthetic routes to N-Boc-3-amino-2-cyclohexenone and related cyclic enaminones often rely on the condensation of dicarbonyl compounds with amines. While effective, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials. Future research should focus on developing more efficient, versatile, and sustainable synthetic pathways.

Emerging Synthetic Strategies:

Catalytic Approaches: The development of novel catalysts could provide milder and more selective routes to this compound. Research into metal-catalyzed or organocatalyzed condensation reactions could lead to higher yields and reduced waste.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. researchgate.net A multistep flow procedure for preparing N-Boc-β-amino ketones has been developed, demonstrating the potential of this technology for the clean and efficient synthesis of related compounds. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for enaminone synthesis. For instance, an electrochemical decarboxylative coupling reaction has been reported for the synthesis of enaminones, showcasing an environmentally friendly approach.

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher selectivity, milder conditions, lower catalyst loading. | Development of novel organocatalysts or transition metal catalysts. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, reduced waste. researchgate.net | Optimization of flow reactors and conditions for continuous production. researchgate.net |

| Electrochemical Synthesis | Environmentally benign, high functional group tolerance. | Exploring different electrode materials and reaction conditions. |

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is primarily centered around its enamine and cyclohexenone moieties. However, there is significant potential to uncover and exploit new modes of reactivity.

Asymmetric Transformations: The development of enantioselective reactions using this compound as a prochiral substrate is a promising area. Chiral catalysts could be employed to achieve asymmetric additions to the double bond or the carbonyl group, providing access to valuable chiral building blocks.

[3+2] Cycloadditions: This compound can act as a dienophile in Diels-Alder reactions. Further investigation into its participation in other cycloaddition reactions, such as [3+2] cycloadditions with various dipoles, could lead to the synthesis of novel and complex heterocyclic systems. For example, the reaction of enaminones with azomethine imines can produce fluorescent pyrazole (B372694) derivatives. enamine.net

C-H Functionalization: Direct functionalization of the C-H bonds of the cyclohexenone ring would provide a highly atom-economical route to substituted derivatives. Research into transition-metal-catalyzed C-H activation could unlock new synthetic pathways. An oxidative boron-Heck reaction of cyclic enaminones has been shown to achieve regioselective arylation at the C6 position. acs.org

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. nih.gov Integrating this compound into MCRs represents a significant opportunity to rapidly generate molecular diversity.

Ugi and Passerini Reactions: The amine functionality, once deprotected, could participate in isocyanide-based MCRs like the Ugi and Passerini reactions, leading to the formation of complex peptide-like structures. nih.gov

Mannich-Type Reactions: this compound can act as the nucleophilic component in Mannich-type reactions, reacting with an aldehyde and an amine to form aminomethylated products. organic-chemistry.orgresearchgate.net

Hantzsch and Biginelli-Type Reactions: The enaminone scaffold is well-suited for participation in classic MCRs like the Hantzsch pyridine (B92270) synthesis and the Biginelli dihydropyrimidinone synthesis, offering pathways to diverse heterocyclic libraries. nih.gov

Table 2: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Reactants | Potential Product Class |

| Ugi Reaction | Deprotected amine, aldehyde, carboxylic acid, isocyanide | α-Acylamino amides |

| Mannich Reaction | Enaminone, aldehyde, amine | β-Amino carbonyl compounds |

| Hantzsch-Type Reaction | Enaminone, aldehyde, β-ketoester | Dihydropyridines |

| Biginelli-Type Reaction | Enaminone, aldehyde, urea/thiourea (B124793) | Dihydropyrimidinones |

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

Applying the principles of green chemistry to the synthesis and reactions of this compound is crucial for developing environmentally responsible chemical processes. purkh.comdatanose.nlresearchgate.netbeilstein-journals.org

Green Solvents: Exploring the use of greener solvents, such as water, ionic liquids, or supercritical fluids, can significantly reduce the environmental impact of synthetic procedures. mdpi.com Micellar dispersion has been successfully used as a green approach for enaminone synthesis. tsijournals.com

Catalyst- and Solvent-Free Conditions: Developing reactions that proceed efficiently without the need for catalysts or solvents is a key goal of green chemistry. ajgreenchem.comajgreenchem.com For example, the synthesis of β-enaminone derivatives has been achieved under solvent- and catalyst-free conditions at elevated temperatures. ajgreenchem.com

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry. MCRs are excellent examples of atom-economical reactions.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials would be a significant step towards a more sustainable chemical industry. purkh.com

Q & A

Q. What are the optimal synthetic routes for preparing N-Boc-3-amino-2-cyclohexenone, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones with primary amines, as demonstrated in related cyclohexenone syntheses . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like temperature (e.g., 0–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading. For Boc-protected amines, ensure anhydrous conditions to prevent premature deprotection. Purity can be enhanced via recrystallization (e.g., using ethyl acetate/hexane) or flash chromatography (silica gel, gradient elution) .

Q. How can researchers characterize this compound’s structural and electronic properties to confirm synthesis success?

- Methodological Answer : Use multimodal spectroscopy :

- ¹H/¹³C NMR to identify enone protons (~5–6 ppm for conjugated double bonds) and Boc-group tert-butyl signals (~1.4 ppm) .

- IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹ for the enone and Boc carbamate) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference spectral data with PubChem or CAS entries for benchmarking .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic conditions. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the tautomeric equilibrium of 3-amino-2-cyclohexenone influence the reactivity of this compound in nucleophilic additions or cycloadditions?

- Methodological Answer : The enamine-enol tautomerism of the cyclohexenone core affects regioselectivity in reactions. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to model tautomer stability. Experimentally, probe tautomer ratios via variable-temperature NMR (e.g., in DMSO-d₆ at 25–80°C). Reactivity can be steered by adjusting solvent polarity: polar aprotic solvents favor enolate formation for Michael additions .

Q. What strategies resolve contradictions in spectroscopic data when analyzing this compound derivatives with complex stereochemistry?

- Methodological Answer : For stereoisomer ambiguity:

- Perform NOESY/ROESY NMR to confirm spatial proximity of protons.

- Use X-ray crystallography for absolute configuration determination (if crystalline).

- Apply chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assign optical rotation .

Discrepancies between theoretical and observed data may arise from dynamic effects; employ molecular dynamics simulations to model conformational flexibility .

Q. How can researchers design experiments to evaluate the Boc group’s role in modulating the compound’s bioavailability or interaction with biological targets?

- Methodological Answer : Conduct comparative studies with deprotected analogs (e.g., 3-amino-2-cyclohexenone):

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity differences.

- Perform metabolic stability assays in liver microsomes to assess Boc’s impact on half-life.

- Apply docking simulations (e.g., AutoDock Vina) to predict steric or electronic effects of the Boc group on target engagement .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound batches, and how are detection limits validated?

- Methodological Answer : Use UPLC-MS/MS with a BEH C18 column (1.7 µm particles) for high-resolution separation. Validate methods per ICH Q2(R1) guidelines :

- Determine limit of detection (LOD) and limit of quantification (LOQ) via serial dilution of impurity standards.

- Perform spike-and-recovery experiments in triplicate to assess accuracy (target: 90–110% recovery).

- Cross-validate with GC-MS for volatile byproducts .

Methodological Best Practices

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate reaction conditions with yield/purity trends .

- Safety Protocols : Follow ACS guidelines for handling enones (potential sensitizers) and use fume hoods for Boc-group deprotection (risk of tert-butyl cation release) .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and analytical limitations to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.